2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate
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Overview
Description
2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of fluorine atoms and a trifluoromethoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulphonate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its reactivity with various molecular targets. The trifluoromethanesulphonate group is a good leaving group, facilitating nucleophilic substitution reactions. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenol
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
Uniqueness
2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the combination of its trifluoromethoxy and trifluoromethanesulphonate groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C8H3F7O4S |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3F7O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H |
InChI Key |
HSEBRHDPBFSBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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